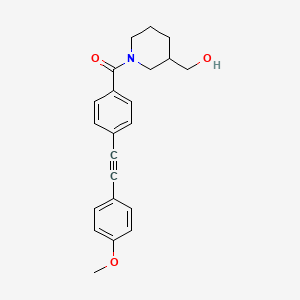![molecular formula C36H52AlClN2O2 B13396676 (4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B13396676.png)
(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[194004,9012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene is a complex organometallic compound It features a unique structure with aluminum as the central metal atom, coordinated by oxygen, nitrogen, and chlorine atoms, along with bulky tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene typically involves the following steps:
Ligand Preparation: The ligands, which include tert-butyl groups and other coordinating atoms, are prepared separately.
Metalation: Aluminum chloride is reacted with the prepared ligands under controlled conditions to form the desired complex.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aluminum center.
Reduction: Reduction reactions can also occur, potentially altering the oxidation state of aluminum.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an aluminum oxide complex, while substitution could produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development:
Biological Probes: It can be used as a probe to study biological systems and interactions.
Industry
Manufacturing: Applications in the manufacturing of high-performance materials and coatings.
Electronics: Potential use in the production of electronic components due to its conductive properties.
Mécanisme D'action
The mechanism by which (4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene exerts its effects involves coordination chemistry. The aluminum center can coordinate with various substrates, facilitating reactions through electron transfer and stabilization of transition states. The bulky tert-butyl groups provide steric protection, enhancing the compound’s stability and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene: Similar in structure but with different substituents.
Aluminum Complexes: Other aluminum-based organometallic compounds with varying ligands and coordination environments.
Uniqueness
The uniqueness of this compound lies in its specific combination of ligands and the resulting properties. The presence of bulky tert-butyl groups and the specific coordination environment around the aluminum center make it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C36H52AlClN2O2 |
|---|---|
Poids moléculaire |
607.2 g/mol |
Nom IUPAC |
(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene |
InChI |
InChI=1S/C36H54N2O2.Al.ClH/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;;1H/q;+3;/p-3/t29-,30-;;/m1../s1 |
Clé InChI |
KGVBCKDZFMLRMA-SEILFYAJSA-K |
SMILES isomérique |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)O[Al](OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C=N[C@@H]4CCCC[C@H]4N=C2)Cl |
SMILES canonique |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)O[Al](OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C=NC4CCCCC4N=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


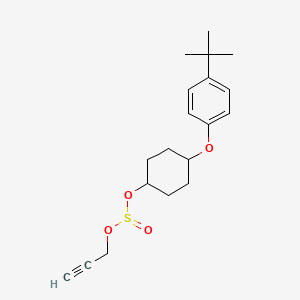

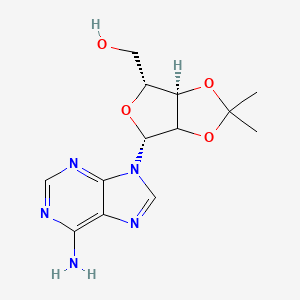
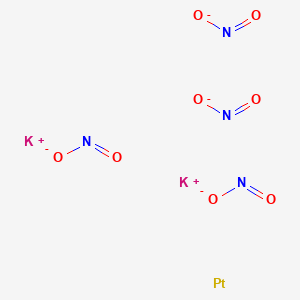
![Dicalcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide](/img/structure/B13396622.png)
![10,13-dimethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B13396628.png)
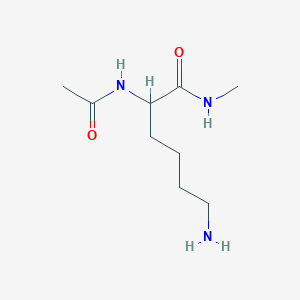

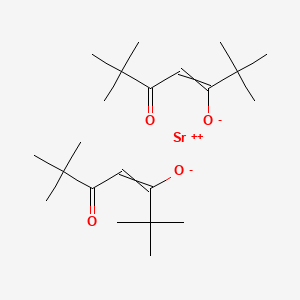
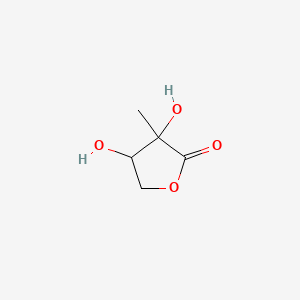
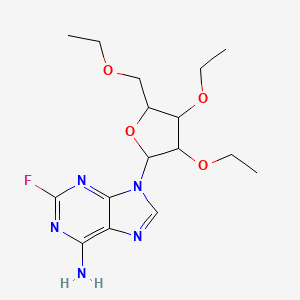
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile](/img/structure/B13396665.png)
![[1-[1-(Anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B13396669.png)
